molecular formula C11H14N2O4S B2562840 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1218613-05-8

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2562840
CAS No.: 1218613-05-8
M. Wt: 270.3
InChI Key: GKAZKNBQCBOZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features both oxazole and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of 3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride, which is then reacted with a thiazolidine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of oxazole and thiazolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-3-7-9(6(2)17-12-7)10(14)13-5-18-4-8(13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAZKNBQCBOZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CSCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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